5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde
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Overview
Description
5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its thiophene and pyrrolo[3,4-c]pyrrole core, which are known for their electronic properties and stability.
Preparation Methods
The synthesis of 5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde involves several steps. One common method includes the reaction of N-Formylpiperidine with 2,5-bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione . The reaction conditions typically involve the use of solvents like chloroform and reagents such as N-Bromosuccinimide (NBS) for bromination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like NBS and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of advanced materials, including polymers and copolymers . Industrially, it is used in the production of organic electronic devices, such as organic thin-film transistors (OTFTs) and polymeric solar cells (PSCs) .
Mechanism of Action
The mechanism of action of 5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions . These interactions facilitate the compound’s incorporation into various molecular frameworks, enhancing its electronic and photophysical properties .
Comparison with Similar Compounds
Similar compounds to 5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde include 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene and 5,5’-bis(alkylpyridinyl)-2,2’-bithiophenes . These compounds share similar structural motifs but differ in their substituents and electronic properties, making this compound unique in its applications and performance .
Properties
Molecular Formula |
C39H56N2O3S2 |
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Molecular Weight |
665.0 g/mol |
IUPAC Name |
5-[2,5-bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C39H56N2O3S2/c1-5-9-13-15-20-29(18-11-7-3)26-40-36(32-22-17-25-45-32)34-35(39(40)44)37(33-24-23-31(28-42)46-33)41(38(34)43)27-30(19-12-8-4)21-16-14-10-6-2/h17,22-25,28-30H,5-16,18-21,26-27H2,1-4H3 |
InChI Key |
XOLCCAOMYZWEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)C=O)C1=O)C4=CC=CS4 |
Origin of Product |
United States |
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